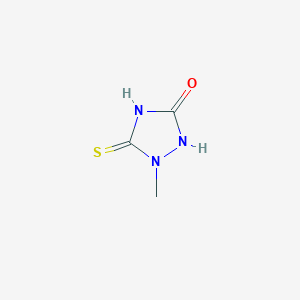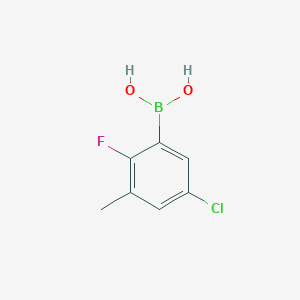
5-Chloro-2-fluoro-3-methylphenylboronic acid
Übersicht
Beschreibung
5-Chloro-2-fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BClFO2 and a molecular weight of 188.39 . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluoro-3-methylphenylboronic acid consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a methyl group. The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-2-fluoro-3-methylphenylboronic acid are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
5-Chloro-2-fluoro-3-methylphenylboronic acid is a solid with a melting point of 272-277 °C . The compound’s SMILES string is Cc1cc(Cl)cc(B(O)O)c1F .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Mechanism
- Exploration in Boronic Acid Derivatives : A study by Geethanjali et al. (2015) investigated the fluorescence quenching of similar boronic acid derivatives, focusing on their mechanism using Stern-Volmer kinetics. This research is vital for understanding the interactions and electronic effects in compounds like 5-Chloro-2-fluoro-3-methylphenylboronic acid, which could be significant in various analytical and biological applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis and Pharmacological Aspects
- Suzuki Cross-Coupling Reaction : A study by Ikram et al. (2015) reported the synthesis of various new derivatives, including those based on similar arylboronic acids, via Suzuki cross-coupling reaction. These derivatives were then examined for their pharmacological properties, demonstrating the potential use of such compounds in medicinal applications (Ikram et al., 2015).
Enantioseparation in Chromatography
- Use as Chiral Stationary Phases : Chankvetadze et al. (1997) explored the use of compounds similar to 5-Chloro-2-fluoro-3-methylphenylboronic acid as chiral stationary phases for high-performance liquid chromatography (HPLC). This research underscores the significance of such compounds in analytical chemistry, particularly in the separation of enantiomers (Chankvetadze et al., 1997).
Synthesis of Silicon-Containing Drugs
- Building Blocks for Drug Synthesis : Troegel et al. (2009) described the synthesis of phenylboronic acids as potential building blocks for silicon-containing drugs, highlighting the role of such compounds in the innovative drug development process (Troegel, Möller, Burschka, & Tacke, 2009).
C-H Silylation
- Ortho-Directing Agent for Arylboronic Acids : A study by Ihara and Suginome (2009) on the C-H silylation of arylboronic acids using an ortho-directing agent emphasizes the chemical versatility and potential applications of these compounds in synthetic chemistry (Ihara & Suginome, 2009)
Zukünftige Richtungen
As a boronic acid, 5-Chloro-2-fluoro-3-methylphenylboronic acid has potential applications in various fields of chemistry, particularly in the synthesis of complex organic molecules. Its future use will likely continue to be in research and development, contributing to the advancement of chemical synthesis .
Eigenschaften
IUPAC Name |
(5-chloro-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOGMSLEVIXAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584263 | |
| Record name | (5-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-3-methylphenylboronic acid | |
CAS RN |
352535-87-6 | |
| Record name | (5-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



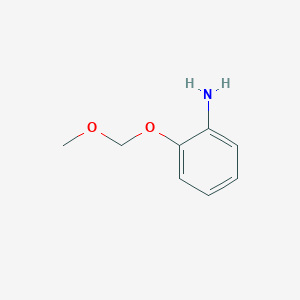

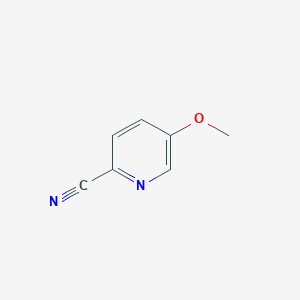
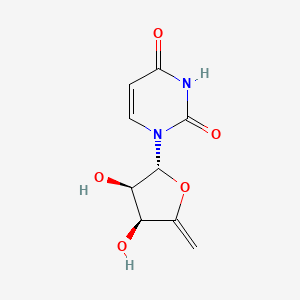




![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)


![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
